molecular formula C18H33Br2ClO3 B14402502 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid CAS No. 89682-76-8

9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid

Katalognummer: B14402502
CAS-Nummer: 89682-76-8
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: MYNWFAMOOKSGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid: is a complex organic compound that belongs to the class of halogenated fatty acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to an octadecanoic acid backbone. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Eigenschaften

CAS-Nummer

89682-76-8

Molekularformel

C18H33Br2ClO3

Molekulargewicht

492.7 g/mol

IUPAC-Name

9,10-dibromo-12-chloro-13-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H33Br2ClO3/c1-2-3-7-11-17(22)16(21)13-15(20)14(19)10-8-5-4-6-9-12-18(23)24/h14-17,22H,2-13H2,1H3,(H,23,24)

InChI-Schlüssel

MYNWFAMOOKSGAA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid typically involves the halogenation of octadecanoic acid derivatives. The process begins with the selective bromination at the 9th and 10th positions, followed by chlorination at the 12th position. The hydroxyl group is introduced at the 13th position through a controlled oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is carried out in large-scale reactors. The process involves the continuous addition of halogenating agents and oxidizing agents under controlled temperature and pressure conditions. The final product is purified through distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxyl group at the 13th position can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of less halogenated derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of less halogenated derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological membranes and its effects on cellular processes.

Medicine: In medicinal chemistry, 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is explored for its potential as a therapeutic agent. Its halogenated structure is of interest for the development of new drugs with enhanced efficacy and stability.

Industry: The compound finds applications in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in various industrial formulations.

Wirkmechanismus

The mechanism of action of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group enable the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    9,10-Dibromo-12-hydroxyoctadecanoic acid: Lacks the chlorine atom at the 12th position.

    12-Chloro-13-hydroxyoctadecanoic acid: Lacks the bromine atoms at the 9th and 10th positions.

    9,10-Dihydroxyoctadecanoic acid: Lacks both the bromine and chlorine atoms.

Uniqueness: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.